[2-(Furan-3-yl)-1,3-thiazol-4-yl]-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone
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Overview
Description
[2-(Furan-3-yl)-1,3-thiazol-4-yl]-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Furan-3-yl)-1,3-thiazol-4-yl]-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazole rings, followed by their coupling with the azepane moiety. Common reagents used in these steps include organolithium reagents, halogenating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
[2-(Furan-3-yl)-1,3-thiazol-4-yl]-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the furan and thiazole rings, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [2-(Furan-3-yl)-1,3-thiazol-4-yl]-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its heterocyclic rings are often found in bioactive molecules, making it a valuable tool for drug discovery and development.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new drugs, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [2-(Furan-3-yl)-1,3-thiazol-4-yl]-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s heterocyclic rings allow it to fit into active sites of enzymes or bind to receptors, modulating their activity and triggering downstream effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A solvent with similar heterocyclic structure but different functional groups.
Tetrahydrofuran: Another solvent with a simpler structure.
Cyclopentyl methyl ether: A solvent with a different ring structure but similar applications.
Uniqueness
What sets [2-(Furan-3-yl)-1,3-thiazol-4-yl]-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone apart from these similar compounds is its combination of multiple heterocyclic rings, which provides unique reactivity and potential for diverse applications. Its structure allows for interactions with a wide range of biological targets, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
[2-(furan-3-yl)-1,3-thiazol-4-yl]-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-21-9-5-7-16(21)17-6-3-2-4-10-22(17)19(23)15-13-25-18(20-15)14-8-11-24-12-14/h5,7-9,11-13,17H,2-4,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSIOGNFIGRTGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2CCCCCN2C(=O)C3=CSC(=N3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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